2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%
Overview
Description
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% (2H5PPSP) is a synthetic pyridine derivative that has recently gained popularity in the scientific community due to its wide range of applications. This compound has been used in a variety of research fields, including pharmaceuticals, biochemistry, and materials science.
Scientific Research Applications
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a precursor in the synthesis of pharmaceuticals. In addition, it has been used to study the structure and function of proteins, to study the role of enzymes in metabolic pathways, and to study the structure and function of nucleic acids.
Mechanism of Action
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs, including some antidepressants and antipsychotics.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve glucose tolerance, and reduce cholesterol levels. In addition, it has been shown to reduce the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has low toxicity and is relatively non-toxic to humans. However, it can be difficult to separate from its isomer, 2H5PPOP, and it can be difficult to obtain in high purity.
Future Directions
There are several potential future directions for research involving 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%. One potential area of research is the development of new synthesis methods for 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% and its isomer. In addition, further research could be conducted to better understand its mechanism of action and to further explore its biochemical and physiological effects. Additionally, there is potential for further research into the development of new pharmaceuticals based on 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%. Finally, further research could be conducted to explore the potential applications of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% in materials science and other fields.
Synthesis Methods
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% can be synthesized by a reaction between piperidin-1-ylsulfonyl chloride and 2-hydroxy-5-phenylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95% and its isomer, 2-hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenoxy]pyridine (2H5PPOP). The two compounds can be separated by column chromatography.
properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16-9-6-14(12-17-16)13-4-7-15(8-5-13)22(20,21)18-10-2-1-3-11-18/h4-9,12H,1-3,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZKTXGCHLJZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683260 | |
Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-61-5 | |
Record name | 2(1H)-Pyridinone, 5-[4-(1-piperidinylsulfonyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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